N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c30-24(20-12-5-2-6-13-20)25-23(19-10-3-1-4-11-19)28-27(32-25)29-26(31)22-16-15-18-9-7-8-14-21(18)17-22/h1-17H,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLIIYFNBUCQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as chloroform or acetic acid, and reagents like bromine and thiourea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its thiazole ring structure enables the formation of various derivatives that can be tailored for specific chemical properties.
Biology
- Biological Probes : The compound has potential as a probe for studying biological processes due to its ability to interact with various biomolecules. It can be used to investigate enzyme activities and receptor interactions, making it valuable in biochemical research.
Medicine
- Therapeutic Properties : Research indicates that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide exhibits promising antimicrobial, anticancer, and anti-inflammatory activities. Studies have shown its efficacy against different cancer cell lines, suggesting its potential role in cancer therapy.
- Mechanism of Action : The thiazole moiety is known to interact with specific molecular targets, potentially inhibiting enzyme activity or altering receptor functions. This interaction can lead to significant biological effects, including cytotoxicity against cancer cells.
Industry
- Material Development : The compound is explored for its utility in developing new materials with specific properties, such as dyes and sensors. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for synthesizing complex molecules | Used in the synthesis of derivatives for drug discovery |
| Biology | Biological probes for enzyme/receptor studies | Investigating enzyme inhibition mechanisms |
| Medicine | Antimicrobial, anticancer, anti-inflammatory activities | Effective against various cancer cell lines |
| Industry | Development of new materials | Utilized in dye formulations and sensor technologies |
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant growth inhibition against multiple cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were recorded at 86.61% and 85.26%, respectively .
- Biological Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that it could act as an inhibitor, thereby altering metabolic pathways crucial for cancer cell survival .
- Material Science Applications : The compound has been incorporated into formulations aimed at enhancing the performance of sensors used in environmental monitoring due to its stability and reactivity under various conditions.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 1: Comparison of Thiazole-Based Carboxamides in Anticonvulsant Screening
*Estimated based on structural similarity.
Anticancer Thiazole Derivatives
and highlight N-(5-R-benzyl-1,3-thiazol-2-yl)carboxamides with morpholine, imidazole, or thiophene substituents. For example:
Structural Divergence :
- The target compound lacks the benzyl group common in –10 derivatives, instead incorporating a rigid benzoyl-phenyl combination. This may reduce metabolic instability but increase steric hindrance during target binding.
Physicochemical and Crystallographic Properties
reports a related naphthalene-carboxamide compound, 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide, which forms π-π stacked arrays (centroid distance: 3.59 Å) and hydrogen-bonded networks .
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a thiazole derivative with significant potential in pharmacology due to its structural complexity and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a naphthalene moiety linked to a thiazole ring via an amide bond, enhancing its interaction capabilities with biological targets. Thiazoles are known for their versatility in medicinal chemistry, often exhibiting various pharmacological properties due to their ability to interact with enzymes and receptors.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, demonstrate antimicrobial activity . The mechanism typically involves the inhibition of bacterial growth through interference with cellular processes critical for survival.
A comparative analysis of similar compounds reveals:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(4-methylthiazol-2-yl)benzamide | Structure | Antimicrobial activity |
| N-(5-acetylthiazol)-benzamide | Structure | Anticancer properties |
| 4-(thiazolyl)aniline | Structure | Anti-inflammatory effects |
The unique dual-ring structure of this compound enhances its pharmacological profile compared to simpler thiazole derivatives.
Anticancer Activity
Thiazole derivatives have shown promise in treating various cancers. The compound's mechanism of action may involve disrupting critical cellular processes associated with tumor growth and survival. Studies have indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis through various pathways.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
- Anticancer Mechanism : In vitro studies demonstrated that the compound could inhibit cell growth in several cancer lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .
- Synergistic Effects : Interaction studies revealed that this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Q & A
Q. What synthetic methodologies are recommended for producing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide?
- Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves condensation reactions between amine-functionalized thiazoles and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, a protocol analogous to the synthesis of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide can be adapted:
React 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with naphthalene-2-carbonyl chloride in a polar aprotic solvent (e.g., pyridine).
Stir the mixture at room temperature for 12–24 hours, monitoring progress via TLC.
Purify the crude product via column chromatography and recrystallize from methanol .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions and hydrogen bonding (e.g., N–H···N interactions observed in thiazole derivatives) .
- X-ray Crystallography : Resolve crystal structures to verify intramolecular interactions, such as hydrogen bonds stabilizing the thiazole-naphthalene scaffold .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
Q. What biological activities are associated with thiazole-carboxamide derivatives, and how can they guide initial screening for this compound?
- Methodological Answer : Thiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. Design assays based on prior studies:
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values as endpoints .
- Enzyme Inhibition : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) via spectrophotometric assays, given the role of thiazole amides in disrupting anaerobic metabolism .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:
Use software like Gaussian or ORCA to simulate the condensation reaction mechanism.
Identify energy barriers and solvent effects using implicit solvation models.
Validate predictions with experimental kinetic data.
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate via:
Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
Purity Validation : Confirm compound purity (>95%) via HPLC before testing.
Dose-Response Analysis : Compare EC/IC values across studies to identify outliers.
Q. How can AI-driven tools enhance experimental design for this compound’s applications?
- Methodological Answer : Implement AI platforms for:
- Virtual Screening : Predict biological targets using QSAR models trained on thiazole-carboxamide datasets.
- Reaction Optimization : Use machine learning (e.g., Bayesian optimization) to refine solvent/base combinations for higher yields.
- Data Integration : Tools like COMSOL Multiphysics enable multiparameter simulations of reaction kinetics and diffusion processes .
Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Combine experimental and computational SAR workflows:
Analog Synthesis : Prepare derivatives with modifications to the benzoyl, phenyl, or naphthalene moieties.
Molecular Docking : Map binding interactions with target proteins (e.g., PFOR) using AutoDock Vina.
Pharmacophore Modeling : Identify critical functional groups (e.g., thiazole nitrogen, carbonyl groups) using Schrödinger’s Phase.
- Reference : Similar SAR studies on nitazoxanide derivatives highlight the importance of the thiazole ring’s electronic profile .
Data Management and Analysis
Q. How should researchers handle stability and storage data discrepancies for this compound?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions. Use HPLC to quantify degradation products.
- Storage Recommendations : Based on analogs like N-(p-anisyl)-3-hydroxy-4-(phenylazo)naphthalene-2-carboxamide, store at –20°C in amber vials under inert gas to prevent oxidation .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Error Analysis : Apply bootstrap resampling to estimate confidence intervals for EC values.
- Comparative Tests : Use ANOVA with post-hoc Tukey tests to compare activity across derivatives.
Experimental Design
Q. How can researchers design a high-throughput screening (HTS) pipeline for this compound?
- Methodological Answer :
Automated Synthesis : Use robotic liquid handlers to prepare microplate-based reaction arrays.
Multiplexed Assays : Pair luminescence-based viability assays (e.g., CellTiter-Glo) with fluorescence-based enzyme inhibition readouts.
Data Workflow : Integrate HTS results with cheminformatics pipelines (e.g., KNIME) for hit prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
